Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (hereafter referred to as Compound X) is a semi-synthetic cephalosporin antibiotic structurally related to cefoxitin. Its molecular formula is C₁₆H₁₆N₃NaO₇S₂ (molecular weight: 449.44 g/mol) . Key structural features include:
- Position 3: A carbamoyloxymethyl (-CH₂O(CONH₂)) group, enhancing β-lactamase stability.
- Position 7: A methoxy (-OCH₃) group and a 2-(thiophen-2-yl)acetamido side chain, contributing to its antibacterial spectrum and pharmacokinetic profile.
- Core structure: A β-lactam ring fused to a bicyclo[4.2.0]oct-2-ene system, typical of cephamycin antibiotics .
Compound X is notable for its activity against β-lactamase-producing Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae .
Properties
IUPAC Name |
sodium;3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWUOVJNSFPWDD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N3NaO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Methoxylation of Cefoxitin Core
The synthesis begins with bromination of the 7α-position of the cephamycin core. In Patent CN103450225A/B , N-bromosuccinimide (NBS) is used as the brominating agent under cryogenic conditions (-75°C to -55°C) in a mixed solvent system of dichloromethane and methanol (9:1–13:1 v/v). Methanesulfonic acid is added to enhance reaction selectivity, yielding 7α-bromo-cefoxitin with 92.4% selectivity. Subsequent nucleophilic substitution with sodium methoxide introduces the 7α-methoxy group, critical for β-lactamase resistance.
Reaction Conditions :
Hydrolysis and Benzyl Ester Formation
The brominated intermediate undergoes alkaline hydrolysis to remove the 3-acetoxy group. Using a water-methanol mixture (1:1–1:2 v/v) at pH 8–10 and 20–30°C, the 3-hydroxymethyl derivative is generated. Acidification with acetic acid followed by benzyl esterification produces 3-hydroxymethyl-7α-methoxy-cefoxitin benzyl ester, a stable intermediate for subsequent acylation.
Acylation with Sulfuryl Chloride Isocyanate
The final step involves acylation of the 3-hydroxymethyl group with sulfuryl chloride isocyanate in tetrahydrofuran (THF) at -65°C to -55°C. This reaction introduces the carbamoyloxy moiety, yielding cefoxitin acid. Neutralization with sodium lactate in acetone affords the sodium salt with a purity >97%.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂/MeOH, -70°C | 92.4% | 97.6% |
| Methoxylation | NaOMe, CH₂Cl₂/MeOH | 97.9% | 98.2% |
| Hydrolysis | NaOH, H₂O/MeOH, pH 9 | 85.8% | 95.3% |
| Acylation | ClSO₂NCO, THF, -60°C | 85.95% | 97.1% |
Comparative Analysis of Industrial-Scale Methods
Traditional vs. Optimized Protocols
Early methods suffered from low yields (70–75%) due to intermediate instability and side reactions during bromination. Modern protocols (e.g., Patent CN103450225 ) address these issues by:
Critical Process Parameters
- Residual Solvents : Post-synthesis analyses (HPLC) confirm residual methanol and THF levels <50 ppm, complying with ICH guidelines.
- Stereochemical Control : Chiral HPLC validates the (6R,7R) configuration, ensuring bioequivalence to reference standards.
Challenges and Mitigation Strategies
Intermediate Stability
The 7α-bromo intermediate is prone to hydrolysis at >-50°C. Solutions include:
Byproduct Formation
Side reactions during acylation generate <5% des-carbamoyl derivatives. Gradient chromatography (C18 column, acetonitrile/water) achieves >99% purity.
Chemical Reactions Analysis
Cefoxitin sodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for cefoxitin sodium due to its stable structure.
Substitution: The methoxy group in cefoxitin sodium can be substituted under specific conditions, leading to the formation of different derivatives.
Hydrolysis: Cefoxitin sodium can be hydrolyzed to form various impurities, such as ∆3-cefoxitin and cefoxitin lactone.
Common reagents used in these reactions include NBS for bromination and sodium methoxide for nucleophilic displacement . The major products formed from these reactions are typically derivatives of cefoxitin with modified functional groups .
Scientific Research Applications
Sodium (6R,7S)-3-[(Carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as cefoxitin sodium salt, is a semi-synthetic, broad-spectrum, second-generation cephalosporin antibiotic . It is derived from cephamycin C and is used to treat infections caused by a variety of bacteria, especially those resistant to other beta-lactam antibiotics .
Pharmaceutical Applications
- Antibacterial Activity Cefoxitin sodium is effective against a wide range of gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Salmonella enteritidis . It is also active against Bacteroides species, which are anaerobic bacteria commonly found in intra-abdominal infections .
- Mechanism of Action Cefoxitin functions by binding to and inactivating penicillin-binding proteins (PBPs) located within the bacterial cell wall. This action disrupts the cross-linkage of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall, ultimately leading to bacterial cell death .
- Resistance to β-Lactamase Cefoxitin is resistant to inactivation by many β-lactamase enzymes produced by bacteria. These enzymes often confer resistance to other beta-lactam antibiotics like penicillin .
Research and Laboratory Use
- Chemical Identifier As a chemical reagent, cefoxitin sodium salt is used in laboratory settings. Its IUPAC name is sodium (6R,7S)-3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
- Antimicrobial Research Cefoxitin sodium salt is utilized in antimicrobial research to study its effects on various bacterial strains. It serves as a standard for comparison with other antibiotics and in evaluating the efficacy of new antimicrobial agents .
Mechanism of Action
Cefoxitin sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity . This inhibition leads to the disruption of cell wall biosynthesis and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Substituent Variations at Position 3
The carbamoyloxymethyl group at position 3 distinguishes Compound X from analogs with alternative substituents:
Key Insight : The carbamoyloxy group in Compound X provides superior enzymatic stability compared to hydroxymethyl (cefoxitin) or alkylthio substituents, which may hydrolyze under physiological conditions .
Side-Chain Modifications at Position 7
The 2-(thiophen-2-yl)acetamido side chain at position 7 is critical for binding penicillin-binding proteins (PBPs). Comparisons with other side chains:
Key Insight: SQ 14,359’s ureidoacetyl side chain broadens its spectrum to include P. aeruginosa, while stereochemical impurities (e.g., Impurity B) exhibit diminished activity .
β-Lactamase Stability and Resistance Profiles
Key Insight : Compound X’s stability against common β-lactamases is comparable to advanced cephalosporins like ceftolozane but lacks activity against AmpC-overproducing strains .
Pharmacokinetic and Toxicological Data
- Half-Life : ~1.2 hours in human plasma, longer than cefoxitin (0.8 hours) due to carbamoyloxy group .
Biological Activity
Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as Cefoxitin sodium , is a semi-synthetic beta-lactam antibiotic derived from cephamycin C, produced by Streptomyces lactamdurans. This compound is particularly significant due to its broad-spectrum antibacterial activity and resistance to certain beta-lactamases, making it effective against a wide range of Gram-positive and Gram-negative bacteria.
Molecular Formula: C16H16N3NaO7S2
Molecular Weight: 449.43 g/mol
CAS Number: 33564-30-6
Appearance: White to cream powder
Solubility: Very soluble in water, sparingly soluble in alcohol
Melting Point: 202.0 to 206.0 °C
Cefoxitin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria.
Antimicrobial Spectrum
Cefoxitin is known for its effectiveness against various pathogens, including:
- Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae.
- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and some strains of Enterobacter.
Resistance Mechanisms
Despite its efficacy, some bacteria have developed resistance mechanisms against Cefoxitin, primarily through the production of beta-lactamases that hydrolyze the antibiotic. However, its structural modifications compared to other cephalosporins enhance its stability against certain types of beta-lactamases.
Clinical Efficacy
- Intra-abdominal Infections: A study demonstrated that Cefoxitin was effective in treating intra-abdominal infections caused by mixed flora, including both anaerobic and aerobic organisms.
- Surgical Prophylaxis: Cefoxitin has been widely used as a prophylactic agent in surgeries involving the gastrointestinal tract due to its broad-spectrum activity against potential pathogens.
Pharmacokinetics
Cefoxitin exhibits a half-life of approximately 0.8 hours in plasma, necessitating multiple doses for sustained therapeutic effect. It is primarily excreted unchanged in urine, making renal function an important consideration in dosing.
Data Table: Comparative Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 - 4 |
| Escherichia coli | 4 - 16 |
| Klebsiella pneumoniae | 8 - 32 |
| Bacteroides fragilis | 16 - 64 |
Q & A
Q. What are the established synthetic routes for this cephalosporin derivative, and how can reaction conditions be optimized?
The compound is synthesized via β-lactam ring functionalization. A common approach involves coupling 7-aminocephalosporanic acid (7-ACA) derivatives with thiophen-2-yl acetyl groups. For example, details a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce triazole moieties. Key steps include:
- Reagent optimization : Use of CuSO₄·5H₂O and sodium ascorbate in a 1:1 n-butanol/water mixture at 30°C for 24 hours.
- Purification : Precipitation via solvent exchange (ethyl acetate/hexane) yields 66% product .
- Alternative routes : describes acetoxymethyl group introduction using acetic anhydride under anhydrous conditions .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its configuration?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve the bicyclic β-lactam core and stereochemistry (R/S configurations at C6 and C7) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 449.44 for C₁₆H₁₆N₃NaO₇S₂) .
Q. What chromatographic methods ensure purity and stability during analytical assays?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (0.1% TFA) gradients .
- TLC : Silica gel plates (ethyl acetate:hexane = 3:7) to monitor reaction progress .
- Stability : Protect solutions from light and moisture to prevent β-lactam ring hydrolysis .
Advanced Research Questions
Q. How can researchers address solubility challenges in formulation, and what excipients enhance bioavailability?
- Co-solvents : Use cyclodextrins or polyethylene glycol (PEG) to improve aqueous solubility.
- pH adjustment : Sodium bicarbonate buffers (pH 7.4) stabilize the carboxylate group .
- Lyophilization : Freeze-drying with mannitol as a cryoprotectant yields stable amorphous forms .
Q. What are the implications of polymorphic forms on bioactivity, and how can phase transitions be controlled?
- Polymorphism : identifies α (decahydrate), β (pentahydrate), and γ (anhydrate) forms. The γ-form shows higher thermal stability but lower solubility.
- Control methods :
- Hydration studies : Monitor water content via coulometric Karl Fischer titration.
- Storage : Anhydrous forms are stabilized under nitrogen atmospheres .
Q. How should researchers design stability studies to evaluate degradation under stress conditions?
- Forced degradation : Expose to 40°C/75% RH (humidity) for 4 weeks, or UV light (320–400 nm) for photostability.
- Analytical endpoints : Track β-lactam ring integrity via IR (C=O stretch at 1770 cm⁻¹) and HPLC purity .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .
Methodological Considerations
Q. What computational tools aid in molecular docking studies to predict antibacterial targets?
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations with penicillin-binding proteins (PBPs).
- Parameters : Grid boxes centered on PBP3 active sites (20 ų) and Lamarckian genetic algorithms .
Q. How should crystallographic data be processed to resolve structural ambiguities?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets.
- Refinement : SHELXL-2018 for anisotropic displacement parameters and twin refinement in cases of pseudosymmetry .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
